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molecular formula C9H16O2 B8780243 Ethyl 4-methyl-2-methylenepentanoate

Ethyl 4-methyl-2-methylenepentanoate

Cat. No. B8780243
M. Wt: 156.22 g/mol
InChI Key: COGBRDLVXMNJRI-UHFFFAOYSA-N
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Patent
US08865848B2

Procedure details

Saponification of 6.32 g (40.4 mmol) ethyl 2-isobutylacrylate was carried out 50 ml of 20% aqueous KOH at reflux. The obtained mixture was acidified by aqueous HCl to pH=5-6, and the product was extracted by 2×100 ml of dichloromethane. The organic extract was evaporated to dryness to give 5.13 g (99%) 2-isobutylacrylic acid which was further used without an additional purification.
Quantity
6.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5](=[CH2:11])[C:6]([O:8]CC)=[O:7])[CH:2]([CH3:4])[CH3:3].Cl>[OH-].[K+]>[CH2:1]([C:5](=[CH2:11])[C:6]([OH:8])=[O:7])[CH:2]([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
C(C(C)C)C(C(=O)OCC)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
the product was extracted by 2×100 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 5.13 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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